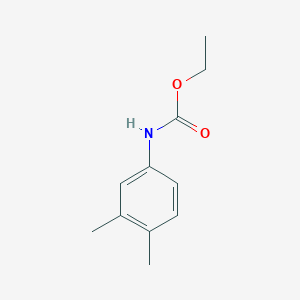

N-(Ethoxycarbonyl)-3,4-dimethylaniline

Description

N-(Ethoxycarbonyl)-3,4-dimethylaniline is a synthetic aromatic amine derivative where the amino group of 3,4-dimethylaniline is substituted with an ethoxycarbonyl (-COOCH₂CH₃) moiety.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl N-(3,4-dimethylphenyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13) |

InChI Key |

KWCDBVQAIRGTOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following sections compare N-(Ethoxycarbonyl)-3,4-dimethylaniline with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Physicochemical Properties

Melting points and spectral data vary significantly with substituents:

Key Observations :

- NLO Activity : Schiff base derivatives exhibit strong third-order hyperpolarizabilities (γ ~10⁻³⁰ esu), making them suitable for photonic applications .

- Thermal Stability : Nitro-substituted analogs decompose near 190°C, while alkyl derivatives (e.g., N-pentyl) are stable under catalytic hydrogenation conditions .

Comparison of Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Nitrobenzylidene and ethoxycarbonyl groups enhance polarity and NLO response but may reduce thermal stability.

- Electron-Donating Groups (EDGs) : Alkyl substituents (e.g., pentyl) improve lipophilicity, favoring applications in agrochemicals .

Preparation Methods

Acylation of 3,4-Dimethylaniline with Ethyl Chloroformate

The most direct route involves reacting 3,4-dimethylaniline with ethyl chloroformate under basic conditions. This Schotten-Baumann-type reaction proceeds via nucleophilic attack of the aromatic amine on the electrophilic carbonyl carbon, followed by deprotonation and chloride elimination.

Reaction equation:

Key parameters include:

-

Solvent: Dichloromethane or tetrahydrofuran for improved reagent solubility.

-

Base: Aqueous sodium hydroxide (10–20%) or triethylamine to neutralize HCl.

-

Molar ratio: 1:1.1–1.2 (amine to ethyl chloroformate) to minimize diacylation.

Optimization data:

Catalytic Hydrogenation of Nitro Precursors

An alternative pathway reduces 3,4-dimethylnitrobenzene to 3,4-dimethylaniline, followed by ethoxycarbonylation. Hydrogenation employs palladium or platinum catalysts under mild conditions.

Reaction sequence:

Hydrogenation conditions:

Performance metrics:

Industrial-Scale Process Optimization

Integrated One-Step Hydrogenation and Acylation

Recent patents disclose integrated reactors for coupling hydrogenation and acylation, reducing purification steps. The process uses a fixed-bed Pd/C catalyst for nitro reduction, followed by in-situ ethoxycarbonylation with ethyl chloroformate.

Key advantages:

Process parameters:

| Stage | Conditions | Outcome |

|---|---|---|

| Hydrogenation | 50°C, 0.3 MPa H₂, 30 min | 100% nitro conversion |

| Acylation | 25°C, 1.1 eq ethyl chloroformate | 99.5% yield |

Solvent and Catalytic System Screening

Comparative studies of solvents and catalysts reveal:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Toluene | Pd/C (3%) | 50 | 92 | 98 |

| Ethanol | Pt/C (2.5%) | 45 | 95 | 99 |

| Water/THF | Pd/Al₂O₃ | 55 | 89 | 97 |

Water-THF biphasic systems enhance catalyst recovery but lower yields due to hydrolysis.

Impurity Profiling and Mitigation

Common Byproducts and Control Measures

-

Diacylated product: Minimized by maintaining a 1:1.1 amine-to-chloroformate ratio.

-

Hydrolysis products: Suppressed using anhydrous solvents and controlled pH.

-

Chlorinated impurities: Eliminated via post-reaction washing with NaHCO₃.

Environmental and Economic Considerations

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Ethoxycarbonyl)-3,4-dimethylaniline, and how can reaction conditions be optimized for high yields?

this compound can be synthesized via acylation of 3,4-dimethylaniline using ethyl chloroformate or similar reagents. Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during the acylation step minimizes side reactions like over-alkylation.

- Solvent selection : Dichloromethane or THF are preferred due to their inertness and ability to stabilize intermediates.

- Catalyst use : Triethylamine or pyridine acts as a base to neutralize HCl byproducts, improving reaction efficiency. For continuous synthesis, heterogeneous catalysts (e.g., silica-supported acids) enhance reproducibility and scalability .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18) can resolve impurities like unreacted aniline or ethyl carbonate derivatives.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and aromatic protons (δ ~6.8–7.2 ppm).

- FT-IR : Look for carbonyl stretching at ~1700–1750 cm⁻¹ and N-H absence (indicating successful acylation).

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of this compound under oxidative conditions?

Degradation by K₂FeO₄ follows pseudo-second-order kinetics, with intermediates identified via GC-MS. Key steps include:

- Initial dealkylation : Cleavage of the ethoxycarbonyl group to form 3,4-dimethylaniline.

- Ring oxidation : Methyl groups on the benzene ring are oxidized to carboxylates, leading to nitro derivatives (e.g., 4-nitroisophthalic acid).

- Decarboxylation : Breakdown into smaller hydrocarbons (e.g., benzene fragments) via radical intermediates .

Q. How can computational methods aid in predicting the nonlinear optical (NLO) properties of this compound derivatives?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate hyperpolarizability (β) and dipole moments.

- Charge-transfer analysis : Assess electron density redistribution between the ethoxycarbonyl group and aromatic ring using Mulliken charges.

- Structure-property correlations : Schiff base analogs (e.g., nitrobenzylidene derivatives) show enhanced NLO activity due to extended π-conjugation, guiding derivative design .

Q. What strategies resolve contradictions in catalytic performance data during continuous-flow synthesis?

Discrepancies in catalyst activity (e.g., Pd/C vs. zeolites) may arise from:

- Pore size limitations : Microporous catalysts restrict substrate diffusion, reducing turnover rates.

- Active site poisoning : Amine byproducts can block metal centers; pre-treatment with weak acids (e.g., acetic acid) regenerates activity.

- Kinetic profiling : Use in-situ FT-IR or Raman to monitor intermediate accumulation and adjust residence time .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions (MCRs)?

- Steric hindrance : The 3,4-dimethyl substituents slow nucleophilic attacks at the ortho position, favoring para-functionalization.

- Electronic modulation : The electron-withdrawing ethoxycarbonyl group deactivates the ring, requiring Lewis acids (e.g., AlCl₃) to activate electrophiles in MCRs like Ugi or Passerini reactions .

Methodological Considerations

Q. What experimental protocols mitigate challenges in crystallizing this compound derivatives?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to adjust solubility.

- Slow evaporation : Crystallize at 4°C over 72 hours to avoid amorphous precipitation.

- Seeding : Introduce microcrystals of analogous structures (e.g., N-benzylidene derivatives) to induce nucleation .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

- Deuterium labeling : Replace aromatic hydrogens with deuterium to study H/D exchange rates during electrophilic substitution.

- KIE measurement : A primary KIE (>2) indicates rate-limiting C-H bond cleavage, while secondary KIEs (<1.2) suggest transition-state polarization .

Data Contradiction Analysis

Q. Why do reported degradation half-lives of this compound vary across studies?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.